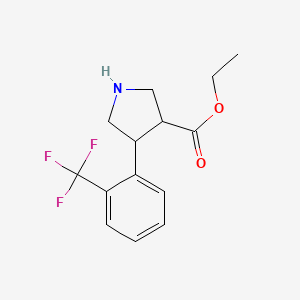

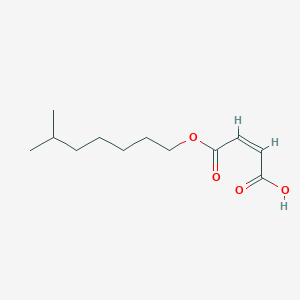

![molecular formula C23H34F3N5O7 B12301982 2-[3-[2-[[3-Methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]amino]-2-oxoethyl]-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B12301982.png)

2-[3-[2-[[3-Methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]amino]-2-oxoethyl]-2-oxoimidazolidin-1-yl]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AE-3763 is a peptide-based inhibitor of human neutrophil elastase. This compound has shown significant potential in scientific research due to its high solubility and stability in water. It is primarily used in the study of inflammatory diseases and has demonstrated efficacy in various in vivo models .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of AE-3763 involves multiple steps. The initial step includes the reaction of N-(benzyloxycarbonyl)-L-valine with paraformaldehyde and Ts-OH to form an oxazolidinone intermediate. This intermediate is then treated with trimethyl trifluoromethylsilane and CsF in THF to yield trifluoromethyloxazolidine. The oxazolidine ring is cleaved using ZnCl2 and NaBH4 in t-butyl methyl ether, resulting in a protected aminoalcohol. This aminoalcohol is deprotected using H2 over Pd(OH)2 in ethyl acetate to yield the free aminoalcohol. The final steps involve the condensation of this aminoalcohol with N-(benzyloxycarbonyl)-L-valyl-L-proline using EDC in dichloromethane, followed by deprotection and further condensation with an imidazolidinoneacetic acid derivative .

Industrial Production Methods

Industrial production methods for AE-3763 are not extensively documented. the synthesis route described above can be scaled up for industrial production with appropriate modifications to ensure efficiency and yield.

化学反応の分析

Types of Reactions

AE-3763 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using DMP in dichloromethane.

Reduction: Reduction reactions involve the use of ZnCl2 and NaBH4.

Substitution: Substitution reactions are employed in the synthesis process, such as the reaction with trimethyl trifluoromethylsilane.

Common Reagents and Conditions

Oxidation: DMP in dichloromethane.

Reduction: ZnCl2 and NaBH4 in t-butyl methyl ether.

Substitution: Trimethyl trifluoromethylsilane and CsF in THF.

Major Products Formed

The major products formed from these reactions include various intermediates such as trifluoromethyloxazolidine and protected aminoalcohols, which are further processed to yield the final compound, AE-3763 .

科学的研究の応用

AE-3763 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study peptide-based inhibitors.

Biology: Investigated for its role in inhibiting human neutrophil elastase, which is involved in inflammatory responses.

Medicine: Explored for potential therapeutic applications in treating acute organ injury, acute respiratory distress syndrome, and chronic obstructive pulmonary disease

Industry: Utilized in the development of new drugs targeting inflammatory diseases

作用機序

AE-3763 exerts its effects by inhibiting human neutrophil elastase, a serine protease involved in the degradation of extracellular matrix proteins such as elastin and collagen. This inhibition helps reduce inflammation and tissue damage. The compound binds to the active site of the enzyme, preventing it from interacting with its natural substrates .

類似化合物との比較

Similar Compounds

Sivelestat sodium tetrahydrate: Another human neutrophil elastase inhibitor.

AEBSF hydrochloride: An irreversible inhibitor of serine proteases.

PMSF: An enzyme inhibitor that inactivates various proteases.

Uniqueness of AE-3763

AE-3763 stands out due to its high solubility and stability in water, making it more suitable for in vivo studies compared to other similar compounds. Its efficacy in reducing inflammation and improving survival rates in animal models further highlights its potential as a therapeutic agent .

特性

IUPAC Name |

2-[3-[2-[[3-methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]amino]-2-oxoethyl]-2-oxoimidazolidin-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34F3N5O7/c1-12(2)17(19(35)23(24,25)26)28-20(36)14-6-5-7-31(14)21(37)18(13(3)4)27-15(32)10-29-8-9-30(22(29)38)11-16(33)34/h12-14,17-18H,5-11H2,1-4H3,(H,27,32)(H,28,36)(H,33,34) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQQXRRWRZFGDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)CN2CCN(C2=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34F3N5O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

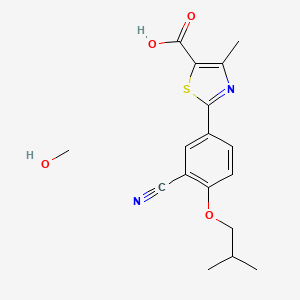

![3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid](/img/structure/B12301909.png)

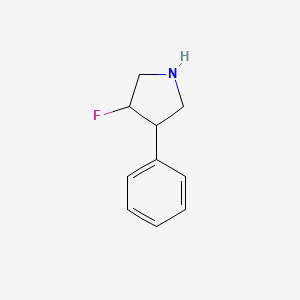

![potassium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12301916.png)

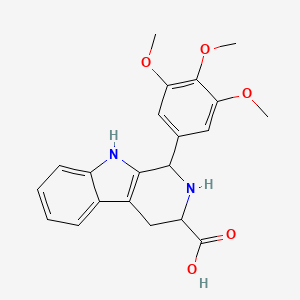

![2-Amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride](/img/structure/B12301922.png)

![methyl 3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12301930.png)

![Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12301943.png)

![4-ethoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12301966.png)